molecular formula C3H5FO B104587 3-Fluoropropanal CAS No. 77063-66-2

3-Fluoropropanal

Cat. No. B104587
CAS RN: 77063-66-2
M. Wt: 76.07 g/mol
InChI Key: XQNMZKNFKRXLAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoropropanal (3-FP) is a fluorinated aliphatic aldehyde with a molecular formula of C3H4O2F. It is a versatile chemical compound that has a wide range of applications in the field of synthetic organic chemistry. 3-FP has been used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. It has also been used in the synthesis of fluorinated polymers, which have potential applications in biomedical and electronic materials. 3-FP is an important intermediate in the synthesis of fluorinated compounds, and its use in laboratory experiments can provide significant advantages in terms of cost and reaction times.

Scientific Research Applications

Conformational Behavior and Structural Stability

Research by Badawi and Förner (2001) and Badawi (1994) focused on the conformational behavior and structural stability of 3-fluoropropanal. They employed ab initio calculations to predict the existence of the compound as a complex mixture of stable conformers. These studies provide valuable insights into the molecular structure and stability of this compound, essential for its potential applications in scientific research (Badawi & Förner, 2001) (Badawi, 1994).

Application in Lithium-Ion Batteries

1-Fluoropropane-2-one, closely related to this compound, has been investigated as an effective SEI additive in lithium-ion batteries. This research by Krämer et al. (2012) demonstrates the potential of fluorinated compounds in enhancing battery performance, indicating possible applications for this compound in similar contexts (Krämer et al., 2012).

Gas Phase Ion Chemistry

Beauchamp and Park (1976) explored the gas phase ion chemistry of 2-fluoropropane, which shares structural similarities with this compound. Their findings contribute to understanding the chemical behavior of fluorinated propane derivatives in the gaseous state, potentially relevant to this compound's chemical properties (Beauchamp & Park, 1976).

Synthesis and Chemical Reactions

Research by Pero, Babiarz-Tracy, and Fondy (1977) on the synthesis of 3-fluoro-1-hydroxypropan-2-one and its derivatives highlights the potential for synthesizing related compounds from this compound. This study provides insights into the chemical reactivity and possible applications in synthesizing various fluorinated compounds (Pero et al., 1977).

Mechanism of Action

properties

IUPAC Name

3-fluoropropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5FO/c4-2-1-3-5/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNMZKNFKRXLAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CF)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50603404
Record name 3-Fluoropropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50603404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

76.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

77063-66-2
Record name 3-Fluoropropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50603404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Fluoropropanal
Reactant of Route 2
Reactant of Route 2
3-Fluoropropanal
Reactant of Route 3
3-Fluoropropanal
Reactant of Route 4
Reactant of Route 4
3-Fluoropropanal
Reactant of Route 5
3-Fluoropropanal
Reactant of Route 6
3-Fluoropropanal

Q & A

Q1: What are the preferred conformations of 3-fluoropropanal and how do they compare to 3-chloropropanal?

A1: [] The paper "Potential function scans and potential energy distributions for 3-chloro and 3-fluoropropanals" likely investigates the different possible spatial arrangements (conformations) of this compound and 3-chloropropanal. By comparing the calculated potential energies of these conformations, the study likely identifies the most stable forms of each molecule. Further analysis of potential energy distributions might provide insights into the factors influencing conformational preferences, such as steric hindrance and electronic interactions between the halogen atom and the aldehyde group.

Q2: How does the presence of the fluorine atom influence the structural stability of this compound?

A2: [] "Conformational analysis and structural stability of 3-fluoropropanals" likely examines the impact of fluorine substitution on the overall stability of the propanal molecule. This could involve comparing experimental and/or calculated thermodynamic parameters, such as bond dissociation energies, vibrational frequencies, and rotational barriers, between this compound and unsubstituted propanal. Understanding the stabilizing or destabilizing effects of fluorine is crucial for predicting the reactivity and potential applications of this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.